![molecular formula C10H8N2O3 B2933655 Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1190309-80-8](/img/structure/B2933655.png)

Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

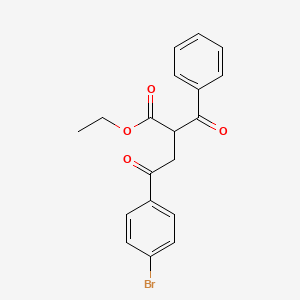

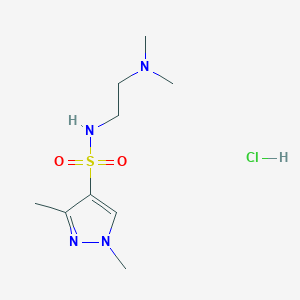

“Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . These compounds contain a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine .

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives, including “Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate”, involves various synthetic routes such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of “Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” includes a pyrrole ring and a pyrazine ring . The empirical formula is C14H16N2O3 and the molecular weight is 260.29 .Chemical Reactions Analysis

Pyrrolopyrazine derivatives, including “Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate”, have been isolated from various sources such as plants, microbes, soil, and marine life . They exhibit various biological activities due to their unique chemical structure .科学的研究の応用

FGFR Inhibitors Development

This compound has been utilized in the design and synthesis of derivatives that act as potent inhibitors for Fibroblast Growth Factor Receptors (FGFR), which are important in various biological processes including angiogenesis and wound healing .

Anticancer Agents

Derivatives of this compound have been introduced as carbonic anhydrase IX inhibitors and anticancer agents, showing potential in cancer treatment strategies .

Migration and Invasion Assays

The compound has been evaluated for its effects on the migration and invasion abilities of cancer cells, which is crucial for understanding and inhibiting cancer metastasis .

将来の方向性

作用機序

Target of Action

Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, also known as 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-formyl-, methyl ester, is a nitrogen-containing heterocyclic compound . Similar compounds, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that nitrogen-containing heterocyclic compounds play a key role in drug production . They are involved in various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

Similar compounds, such as pyrrolopyrazine derivatives, have been found to affect various biological pathways . For instance, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Pharmacokinetics

For instance, in intravenous dosing, one such derivative showed high total clearance (CL tot =62.4 mL/min/kg), comparable to hepatic blood flow in rats, while in oral dosing, it resulted in low exposure of plasma concentration (C max =126 ng/mL and area under curve from 0 to 24 h (AUC) 0–24 =303 ng·h/mL) and low oral bioavailability (F =11%) .

Result of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been found to inhibit cell proliferation and induce apoptosis . For instance, compound 4h significantly reduced the migration and invasion abilities of 4T1 cells after treatment for 24 hours .

特性

IUPAC Name |

methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-8-7(5-13)4-12-9(8)11-3-6/h2-5H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAZCXCALPGDRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(NC=C2C=O)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dichloro-N-[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2933577.png)

![N-(4-fluorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2933582.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2933592.png)

![Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B2933594.png)